2-Fold Greater Potency in Inhibiting LTB4-Induced Neutrophil Chemotaxis, Adherence, and Transmigration
In head-to-head functional assays, 15(R)-Lipoxin A4 demonstrates approximately twice the potency of native Lipoxin A4 (LXA4, 15(S)-epimer) in inhibiting LTB4-induced neutrophil chemotaxis, adherence, and transmigration, with activity consistently observed in the nanomolar (nM) concentration range [1] [2].
| Evidence Dimension | Inhibition of LTB4-induced neutrophil chemotaxis/adherence/transmigration |
|---|---|
| Target Compound Data | Active in nM range |
| Comparator Or Baseline | Lipoxin A4 (LXA4, 15(S)-epimer) - active in nM range |
| Quantified Difference | ~2-fold greater potency for 15(R)-LXA4 vs LXA4 |
| Conditions | Human neutrophil functional assays; LTB4 as chemoattractant |
Why This Matters
This 2-fold potency difference is statistically and biologically significant for experimental design, enabling lower effective concentrations and reducing off-target lipid mediator effects in complex biological matrices.
- [1] Serhan CN, Maddox JF, Petasis NA, et al. Design of lipoxin A4 stable analogs that block transmigration and adhesion of human neutrophils. Biochemistry. 1995;34(44):14609-14615. View Source
- [2] TargetMol. 15(R)-Lipoxin A4 Product Technical Datasheet. Cat. No. T37265. View Source
